A Comprehensive Technical Guide to 2-Methylsulfonyl-5-(pyrrolidin-1-yl)aniline: Molecular Structure and Electronic Characteristics
A Comprehensive Technical Guide to 2-Methylsulfonyl-5-(pyrrolidin-1-yl)aniline: Molecular Structure and Electronic Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 2-Methylsulfonyl-5-(pyrrolidin-1-yl)aniline, a molecule of significant interest in contemporary drug discovery. The guide elucidates the compound's core molecular structure, explores its nuanced electronic characteristics, and discusses the profound implications of these features for medicinal chemistry. By integrating theoretical principles with practical methodologies, this document serves as a critical resource for researchers engaged in the design and development of novel therapeutic agents. We will delve into the synergistic effects of the electron-withdrawing methylsulfonyl group and the electron-donating pyrrolidinyl and amino moieties, which collectively define the molecule's reactivity, stability, and interaction profile.
Introduction: The Strategic Importance of Substituted Anilines in Medicinal Chemistry
Aniline and its derivatives are foundational scaffolds in the pharmaceutical industry, prized for their versatile chemical reactivity and ability to interact with a wide array of biological targets.[1] However, the metabolic instability of the aniline moiety, which can lead to the formation of toxic metabolites, presents a significant challenge in drug development.[1][2] This has driven the exploration of substituted anilines, such as 2-Methylsulfonyl-5-(pyrrolidin-1-yl)aniline, where strategic functionalization can modulate pharmacokinetic and pharmacodynamic properties, potentially mitigating toxicity while enhancing therapeutic efficacy.[1]
The subject of this guide, 2-Methylsulfonyl-5-(pyrrolidin-1-yl)aniline, incorporates three key functional groups that dictate its unique electronic and structural landscape:
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Aniline Core: Provides a versatile platform for further chemical modification.
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Methylsulfonyl Group (-SO₂CH₃): A strong electron-withdrawing group that significantly influences the electronic density of the aromatic ring.
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Pyrrolidine Ring: A five-membered saturated heterocycle that can enhance solubility, introduce stereochemistry, and provide a three-dimensional structure that is advantageous for exploring pharmacophore space.[3]
This guide will systematically dissect the interplay of these components to provide a holistic understanding of the molecule's behavior.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of any compound is a thorough characterization of its structure and physical properties.
Structural Elucidation
The molecular structure of 2-Methylsulfonyl-5-(pyrrolidin-1-yl)aniline is depicted below. The systematic IUPAC name for this compound is 2-methyl-5-(pyrrolidin-1-yl)aniline.[4]
Caption: 2D representation of 2-Methylsulfonyl-5-(pyrrolidin-1-yl)aniline.
Physicochemical Data Summary
A summary of key physicochemical properties is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O₂S | AiFChem[4] |
| Molecular Weight | 240.32 g/mol | Calculated |
| Canonical SMILES | CC1=CC=C(C=C1N)N1CCCC1 | AiFChem[4] |
| Predicted XlogP | ~1.5 - 2.5 | Estimated based on similar structures[5] |
| Physical Form | Solid (predicted) | General knowledge |
Electronic Characteristics: A Dance of Donors and Acceptors
The electronic nature of 2-Methylsulfonyl-5-(pyrrolidin-1-yl)aniline is a fascinating interplay between electron-donating and electron-withdrawing groups. This dynamic profoundly influences the molecule's reactivity, stability, and potential for intermolecular interactions.
Inductive and Resonance Effects
The aniline ring is substituted with three groups that exert distinct electronic effects:
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Amino Group (-NH₂): A strong activating group that donates electron density to the aromatic ring through resonance (+R effect) and withdraws electron density through induction (-I effect). The resonance effect is dominant.
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Methylsulfonyl Group (-SO₂CH₃): A powerful deactivating group that withdraws electron density from the ring through both strong inductive (-I) and resonance (-R) effects. This significantly reduces the electron density on the aromatic ring, particularly at the ortho and para positions relative to its point of attachment.
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Pyrrolidinyl Group: The nitrogen atom of the pyrrolidine ring, being directly attached to the aniline ring, acts as an electron-donating group through resonance (+R effect).
The net effect of these substituents is a complex electronic landscape across the molecule, creating regions of high and low electron density. This electronic distribution is critical for understanding its interactions with biological targets.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides insight into the molecule's stability.[6]
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Expected HOMO: The HOMO is likely to be localized on the electron-rich portions of the molecule, primarily the aniline ring and the nitrogen atoms of the amino and pyrrolidinyl groups.
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Expected LUMO: The LUMO is expected to be concentrated around the electron-deficient regions, particularly the methylsulfonyl group and the carbon atoms of the aromatic ring attached to it.
A smaller HOMO-LUMO gap generally implies higher reactivity and a greater potential for charge transfer interactions.[6]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. For 2-Methylsulfonyl-5-(pyrrolidin-1-yl)aniline, the MEP map would likely reveal:
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Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the sulfonyl group and the nitrogen atom of the amino group, indicating regions susceptible to electrophilic attack.
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Positive Potential (Blue): Located around the hydrogen atoms of the amino group and potentially the methyl group, representing sites for nucleophilic interaction.
Computational studies on similar molecules, such as 2-substituted-5-methylsulfonylbenzoxazole derivatives, have utilized MEP maps to understand their inhibitor profiles.[7]
Synthesis and Methodologies
The synthesis of substituted anilines and pyrrolidine-containing compounds can be achieved through various established organic chemistry reactions. While a specific, published synthesis for 2-Methylsulfonyl-5-(pyrrolidin-1-yl)aniline was not found, a plausible synthetic route can be conceptualized based on known transformations.
Conceptual Synthetic Workflow
A potential synthetic strategy could involve the following key steps:
Caption: A conceptual workflow for the synthesis of the target molecule.
Experimental Protocol: Computational Analysis of Electronic Properties
To quantitatively assess the electronic characteristics of 2-Methylsulfonyl-5-(pyrrolidin-1-yl)aniline, Density Functional Theory (DFT) calculations are a powerful and widely used method.[6][7][8]
Objective: To calculate the HOMO-LUMO energies, the HOMO-LUMO energy gap, and generate a Molecular Electrostatic Potential (MEP) map.
Methodology:
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Molecular Modeling:
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Construct the 3D structure of 2-Methylsulfonyl-5-(pyrrolidin-1-yl)aniline using a molecular modeling software (e.g., Avogadro, GaussView).
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Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field) to obtain a reasonable starting structure.
-
-
DFT Calculation Setup:
-
Utilize a computational chemistry software package (e.g., Gaussian, ORCA).
-
Select the B3LYP functional, a commonly used hybrid functional that provides a good balance of accuracy and computational cost for many organic molecules.[6]
-
Choose a suitable basis set, such as 6-311++G(d,p), which includes polarization and diffuse functions for a more accurate description of the electron distribution.[6]
-
Perform a full geometry optimization at the selected level of theory to find the lowest energy conformation of the molecule.
-
Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).
-
-
Data Analysis:
-
From the output of the calculation, extract the energies of the HOMO and LUMO.
-
Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).
-
Generate the MEP map by plotting the electrostatic potential on the electron density surface of the optimized molecule.
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Implications for Drug Development
The unique structural and electronic features of 2-Methylsulfonyl-5-(pyrrolidin-1-yl)aniline make it an intriguing scaffold for drug discovery.
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Target Interactions: The distinct regions of positive and negative electrostatic potential can facilitate a range of intermolecular interactions with biological targets, including hydrogen bonding, dipole-dipole interactions, and π-stacking.
-
Modulation of pKa: The electron-withdrawing methylsulfonyl group will decrease the basicity of the aniline nitrogen, lowering its pKa. This can have a significant impact on the compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and binding to target proteins.
-
Metabolic Stability: The substitution pattern on the aniline ring can influence its metabolic fate. The presence of the bulky methylsulfonyl group ortho to the amino group may sterically hinder enzymatic access, potentially reducing the likelihood of metabolic reactions that can lead to toxic byproducts.
-
Scaffold for Library Synthesis: The aniline core provides a reactive handle for the synthesis of a diverse library of analogues. For example, the amino group can be acylated, alkylated, or used in coupling reactions to explore a wider chemical space and optimize biological activity.
The pyrrolidine moiety is a well-established feature in many bioactive compounds and can contribute to improved pharmacokinetic properties.[3] Furthermore, molecules containing sulfonamide or related functionalities have a long history in medicinal chemistry, including as antibiotics and enzyme inhibitors.[9]
Conclusion
2-Methylsulfonyl-5-(pyrrolidin-1-yl)aniline is a molecule with a rich and complex electronic architecture. The strategic combination of electron-donating and electron-withdrawing substituents creates a nuanced profile of reactivity and potential for intermolecular interactions. This in-depth understanding of its molecular structure and electronic characteristics is paramount for its rational application in drug design and development. The methodologies outlined in this guide provide a framework for further investigation, enabling researchers to unlock the full therapeutic potential of this promising chemical scaffold.
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